4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide
Description
The compound 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a structurally complex molecule featuring three distinct moieties:
Benzamide core: A benzamide group (N-substituted aromatic carbonyl) serves as the central scaffold.
Tetrahydroquinoline sulfonyl group: A 1,2,3,4-tetrahydroquinoline ring fused to a sulfonyl group (–SO₂–), likely enhancing electrophilic reactivity and solubility.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(31-29-30-27-23-8-3-6-19-10-11-21(26(19)23)17-25(27)36-29)20-12-14-22(15-13-20)37(34,35)32-16-4-7-18-5-1-2-9-24(18)32/h1-3,5-6,8-9,12-15,17H,4,7,10-11,16H2,(H,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDSCFUBBYSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C6CCC7=C6C5=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method is the hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas . The sulfonylation of the tetrahydroquinoline can be achieved using sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and sulfonylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline core would yield quinoline derivatives, while reduction of the sulfonyl group would produce thiol-containing compounds.
Scientific Research Applications
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroquinoline core may interact with nucleic acids or enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its hybrid architecture. Key comparisons include:
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound may enhance water solubility compared to non-sulfonated analogues (e.g., benzamide-thiadiazoles) .
- Stability : The polycyclic system’s rigidity could reduce metabolic degradation relative to simpler thiadiazoles or triazoles .
Biological Activity
The compound 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes a tetrahydroquinoline moiety and a sulfonamide group, which are known for their diverse biological activities. The IUPAC name reflects its intricate structure:
- IUPAC Name : 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 346.47 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives, including the compound . Research indicates that derivatives with sulfonamide groups exhibit significant activity against various pathogens.
Case Study: Antifungal Activity
A study focusing on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated notable antifungal properties. The derivatives were synthesized using environmentally friendly methods and showed efficacy against fungal species such as Aspergillus and Penicillium spp., with inhibition zones indicating their potential as antifungal agents .
The mechanism of action for compounds like this typically involves the inhibition of specific enzymes through covalent bonding with active site residues. The sulfonyl group enhances reactivity with nucleophilic sites in biological molecules, leading to enzyme inhibition and subsequent biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the tetrahydroquinoline core or the sulfonamide group can significantly influence their pharmacological profiles.
Key Insights from SAR Studies
- Substituent Effects : Variations in substituents on the benzamide or tetrahydroquinoline rings can enhance or reduce biological activity.
- Core Modifications : Alterations in the tetrahydroquinoline structure can impact binding affinity to target enzymes.
- Thia-Azabicyclic Framework : The presence of a thia-azabicyclic structure contributes to unique interactions with biological targets.
Summary of Key Studies
Potential Applications
The compound's unique structure suggests applications in:
- Antimicrobial agents : Targeting bacterial and fungal infections.
- Anticancer therapies : Investigating effects on cancer cell lines.
- Enzyme inhibitors : Developing selective inhibitors for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
